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molecular formula C10H11N3O3 B8657042 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

Cat. No. B8657042
M. Wt: 221.21 g/mol
InChI Key: YZHWJYVMWIFROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester (4.45 g, 17.7 mmol) in MeOH (100 mL) was treated with Pd/C (445 mg, 10% Pd). The N2 atmosphere was replaced by an H2 atmosphere (H2 balloon) and the reaction mixture was stirred at rt for 4 h before being filtered through Celite and the solvent was removed under reduced pressure to give the title compound as an oil. LC-MS-conditions 02: tR=0.50 min; [M+H]+=222.27. 1H NMR (400 MHz, DMSO-d6) 1H NMR 83.79 (s, 3H), 3.88 (s, 2H), 5.24 (s, 2H), 6.54 (d, J=3.3 Hz, 1H), 6.96 (s, 1H), 7.08 (s, 1H), 7.25 (d, J=3.5 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
445 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5]([C:7]1[O:8][C:9]([CH2:12][N:13]2[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[N:14]2)=[CH:10][CH:11]=1)=[O:6]>CO.[Pd]>[CH3:3][O:4][C:5]([C:7]1[O:8][C:9]([CH2:12][N:13]2[CH:17]=[C:16]([NH2:18])[CH:15]=[N:14]2)=[CH:10][CH:11]=1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
4.45 g
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)CN1N=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
445 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1)CN1N=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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